molecular formula C10H12FN3O3 B14891105 n-Carbamoyl-2-((4-fluoro-2-methoxyphenyl)amino)acetamide

n-Carbamoyl-2-((4-fluoro-2-methoxyphenyl)amino)acetamide

Cat. No.: B14891105
M. Wt: 241.22 g/mol
InChI Key: WULYENKRLNVIOZ-UHFFFAOYSA-N
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Description

n-Carbamoyl-2-((4-fluoro-2-methoxyphenyl)amino)acetamide is a synthetic organic compound with the molecular formula C10H12FN3O3 and a molecular weight of 241.22 g/mol . This compound is characterized by the presence of a carbamoyl group, a fluoro-substituted aromatic ring, and a methoxy group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

The synthesis of n-Carbamoyl-2-((4-fluoro-2-methoxyphenyl)amino)acetamide typically involves the reaction of 4-fluoro-2-methoxyaniline with chloroacetyl chloride, followed by the addition of urea to form the final product . The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

n-Carbamoyl-2-((4-fluoro-2-methoxyphenyl)amino)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common reagents and conditions used in these reactions include acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

n-Carbamoyl-2-((4-fluoro-2-methoxyphenyl)amino)acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of n-Carbamoyl-2-((4-fluoro-2-methoxyphenyl)amino)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components .

Comparison with Similar Compounds

n-Carbamoyl-2-((4-fluoro-2-methoxyphenyl)amino)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H12FN3O3

Molecular Weight

241.22 g/mol

IUPAC Name

N-carbamoyl-2-(4-fluoro-2-methoxyanilino)acetamide

InChI

InChI=1S/C10H12FN3O3/c1-17-8-4-6(11)2-3-7(8)13-5-9(15)14-10(12)16/h2-4,13H,5H2,1H3,(H3,12,14,15,16)

InChI Key

WULYENKRLNVIOZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)F)NCC(=O)NC(=O)N

Origin of Product

United States

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